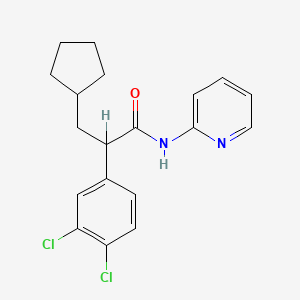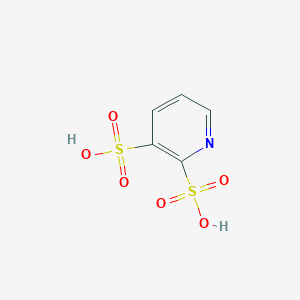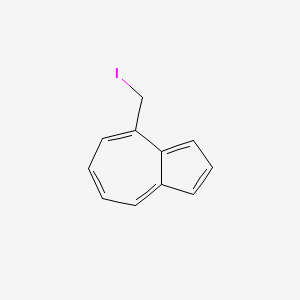![molecular formula C14H11Cl2FO2S B1621855 2-Cloro-4-[(2-cloro-2-feniletil)sulfonil]-1-fluorobenceno CAS No. 244278-71-5](/img/structure/B1621855.png)
2-Cloro-4-[(2-cloro-2-feniletil)sulfonil]-1-fluorobenceno
Descripción general
Descripción
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CESF, and it has been widely studied for its potential use in various fields, including medicine, agriculture, and environmental science. In
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto puede servir como intermedio en la síntesis de moléculas orgánicas más complejas. Su posición bencílica es particularmente reactiva debido a la presencia de grupos que atraen electrones, lo que puede facilitar varias reacciones de sustitución .
Investigación farmacéutica
En productos farmacéuticos, se puede utilizar para desarrollar nuevos compuestos medicinales. Los grupos sulfonilo y cloro ofrecen puntos de reactividad para la construcción de farmacóforos, que son partes de una molécula responsables de su actividad biológica .
Desarrollo agroquímico
Como intermedio en la producción agroquímica, este compuesto podría utilizarse para sintetizar pesticidas o herbicidas. La presencia de grupos tanto sulfonilo como cloro podría mejorar la afinidad de unión de los agroquímicos a sus objetivos biológicos .
Ciencia de los materiales
En la ciencia de los materiales, podría utilizarse en la creación de nuevos polímeros o recubrimientos. El átomo de flúor podría impartir propiedades como una mayor resistencia a los solventes y productos químicos .
Fabricación de tintes
La estructura del compuesto es propicia para la síntesis de tintes complejos. El sistema aromático se puede modificar para alterar las propiedades de color del tinte, mientras que el grupo sulfonilo puede aumentar la solubilidad en agua, lo que lo hace útil para teñir telas .
Catálisis
Puede actuar como un ligando para catalizadores de metales de transición utilizados en varias reacciones químicas. Los múltiples sustituyentes pueden coordinarse con los metales, lo que potencialmente lleva a catalizadores con alta actividad y selectividad .
Química analítica
En química analítica, podría utilizarse como estándar o reactivo en métodos como HPLC o espectrometría de masas para identificar o cuantificar sustancias .
Ciencia ambiental
Este compuesto podría estudiarse por su impacto ambiental, en particular sus productos de descomposición y sus efectos en los ecosistemas. Comprender su reactividad podría ayudar a evaluar los riesgos potenciales y diseñar productos químicos más seguros .
Mecanismo De Acción
Target of Action
Similar compounds often interact with proteins or enzymes that can facilitate or inhibit specific biochemical reactions .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to a substitution reaction .
Biochemical Pathways
Similar compounds often participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile, forming sigma bonds with nucleophilic sites on biomolecules . The interactions with enzymes such as cytochrome P450 and glutathione S-transferase are particularly noteworthy, as these enzymes are involved in the metabolism and detoxification of xenobiotics. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function.
Cellular Effects
The effects of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways that regulate cell growth and apoptosis . Additionally, 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene can affect the expression of genes involved in oxidative stress response and inflammatory processes, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins, leading to the inhibition or activation of their functions . For example, the compound can form adducts with DNA, resulting in the inhibition of DNA replication and transcription. Additionally, it can inhibit the activity of enzymes like cytochrome P450 by binding to their active sites, thereby preventing the metabolism of other substrates. These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different biological activities . In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of enzyme activity and alterations in cellular metabolism. In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological context.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of gene expression . At higher doses, the compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can influence the compound’s biological activity and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of the compound within tissues can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety in biological systems.
Subcellular Localization
The subcellular localization of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, affecting protein synthesis and cellular respiration. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-4-(2-chloro-2-phenylethyl)sulfonyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FO2S/c15-12-8-11(6-7-14(12)17)20(18,19)9-13(16)10-4-2-1-3-5-10/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBXMTBRZXTWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=C(C=C2)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381510 | |
| Record name | 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244278-71-5 | |
| Record name | 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)

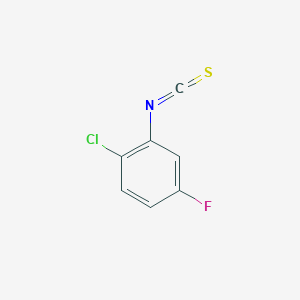
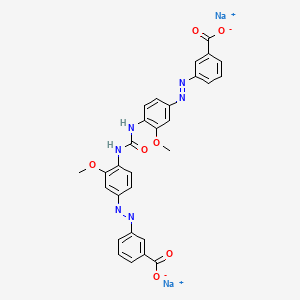
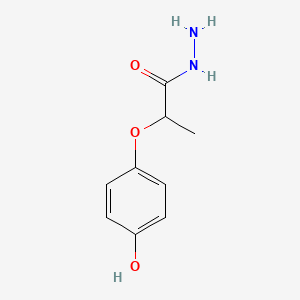
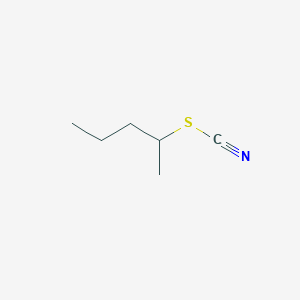
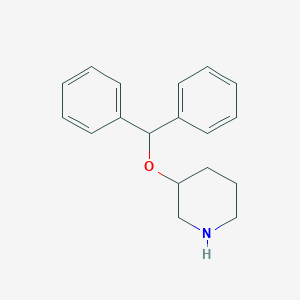
![p-Methylcalix[6]arene](/img/structure/B1621790.png)
![Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B1621792.png)
